molecular formula C13H10ClNO B1392010 2-(4-Chlorobenzoyl)-5-methylpyridine CAS No. 1187166-39-7

2-(4-Chlorobenzoyl)-5-methylpyridine

Cat. No. B1392010
M. Wt: 231.68 g/mol
InChI Key: GUXASJFOAWGKRJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, an organic compound, a benzoyl compound, etc.) and its role or use in industry or research.



Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, reaction conditions like temperature and pressure, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the molecular structure of the compound. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It includes understanding the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, chemical stability, reactivity, etc.


Scientific Research Applications

  • Photodimerization Studies : A study by Taylor and Kan (1963) explored the photodimerization of various 2-aminopyridines and 2-pyridones, including compounds similar to 2-(4-Chlorobenzoyl)-5-methylpyridine, under ultraviolet irradiation. This research provides insight into the photochemical behavior of such compounds (Taylor & Kan, 1963).

  • Hydration and Hydrogen Bonding : Waddell et al. (2011) investigated the hydration products and hydrogen bonding of derivatives of 2-aminopyridine, revealing complex interactions and structures. These findings can be relevant for understanding the behavior of related compounds in different environments (Waddell, Hulse, & Cole, 2011).

  • Molecular Structure Analysis : Sherfinski and Marsh (1975) conducted a detailed study on the crystal structure of 2-amino-5-methylpyridine hydrochloride, a compound structurally similar to 2-(4-Chlorobenzoyl)-5-methylpyridine. Their work utilized single-crystal X-ray diffraction techniques, providing insights into the molecular structure that could be relevant for similar compounds (Sherfinski & Marsh, 1975).

  • Electrochemical and Theoretical Investigations : The work of Mert et al. (2014) on the inhibition effect of 2-amino-4-methylpyridine on mild steel corrosion includes both experimental methods and theoretical calculations. This research could be relevant for understanding the interaction of similar compounds with metal surfaces (Mert, Yüce, Kardaş, & Yazıcı, 2014).

  • Synthesis and Applications : Ahmad et al. (2017) described the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions, providing a framework that could be applied to synthesizing derivatives of 2-(4-Chlorobenzoyl)-5-methylpyridine. Their work also included quantum mechanical investigations and biological activity assessments, offering a broad perspective on potential applications (Ahmad et al., 2017).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.


Future Directions

This involves understanding the current state of research on the compound and where future research is headed. This could include potential applications of the compound, unresolved questions about its properties or synthesis, and new methods of synthesis.


properties

IUPAC Name

(4-chlorophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-2-7-12(15-8-9)13(16)10-3-5-11(14)6-4-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXASJFOAWGKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241215
Record name (4-Chlorophenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorobenzoyl)-5-methylpyridine

CAS RN

1187166-39-7
Record name (4-Chlorophenyl)(5-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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